molecular formula C18H10ClF3N4S B2754375 3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 318255-90-2

3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B2754375
CAS RN: 318255-90-2
M. Wt: 406.81
InChI Key: MVMQVUQANYJPJG-UHFFFAOYSA-N
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Description

“3-Chloro-2-(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C18H10ClF3N4S . It has a molecular weight of 406.81 .

Scientific Research Applications

Acid-Catalyzed Reactions and OLED Applications

  • Acid-Catalyzed Reactions : A study by Miki et al. (1988) on 3-(α-hydroxybenzyl)pyrazolo[1,5-a]pyridines revealed that acid-catalyzed reactions could lead to the formation of various pyrazolo[1,5-a]pyridine derivatives, indicating potential synthetic utility in medicinal chemistry and materials science Acid‐catalyzed reactions of 3‐(α‐hydroxybenzyl)pyrazolo[1,5‐a]pyridines.

  • High-Efficiency OLEDs : Li et al. (2016) utilized 3-(1H-Pyrazol-1-yl)pyridine derivatives to construct bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating the utility of such compounds in the development of high-efficiency blue, green, and white PhOLEDs. This research underlines the potential of pyrazole-pyridine derivatives in advanced electronic and photonic devices Simple Bipolar Host Materials for High-Efficiency Blue, Green, and White Phosphorescence OLEDs.

Structural and Optical Characteristics

Molecular and Material Synthesis

properties

IUPAC Name

5-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClF3N4S/c19-13-8-12(18(20,21)22)9-23-16(13)26-7-6-14(25-26)15-10-24-17(27-15)11-4-2-1-3-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMQVUQANYJPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C3=NN(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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